1-(2-nitrobenzyl)-1H-indole-2,3-dione
Overview
Description
1-(2-nitrobenzyl)-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C15H10N2O4 and its molecular weight is 282.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.06405680 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Functionalization
The synthesis and functionalization of indoles, including compounds like 1-(2-nitrobenzyl)-1H-indole-2,3-dione, have been a significant area of research. The substituted indole nucleus is a core structural component in numerous biologically active compounds. Over the years, methods such as the Fisher indole synthesis and palladium-catalyzed reactions have been developed to synthesize and modify indole derivatives. Palladium-catalyzed synthesis, in particular, has been highlighted for its ability to access complex molecules with a broad range of functionalities, offering a versatile approach to synthesizing indole-based compounds efficiently (Cacchi & Fabrizi, 2005).
Applications in Organic Synthesis
Indole derivatives, such as 1H-indole-2,3-dione (isatin), have been utilized in the synthesis of a large variety of heterocyclic compounds, including indoles and quinolines. These compounds serve as raw materials for drug synthesis and have been found in mammalian tissue, suggesting their importance in biochemical processes. The versatility of isatins in organic synthesis underscores their significance in medicinal chemistry and drug development (Garden & Pinto, 2001).
Anticancer Activity
Research into the anticancer activity of N-substituted indole derivatives has shown promising results. For instance, thiazolidine-2,4-dione derivatives, synthesized from reactions involving indole and specific aldehydes, have been screened for their anticancer properties against human breast cancer cell lines. This research suggests the potential of indole-based compounds in developing novel anticancer therapies (Kumar & Sharma, 2022).
Chemosensor Applications
The ability of 1H-indole-2,3-dione to act as a chemosensor for metal ions highlights another fascinating application. Specifically, its high sensing capability and selectivity for detecting Fe3+ ions through the enhancement of absorption peaks demonstrate its potential as a fluorescent chemosensor. This application is crucial for environmental monitoring and the development of diagnostic tools (Fahmi et al., 2019).
Properties
IUPAC Name |
1-[(2-nitrophenyl)methyl]indole-2,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-14-11-6-2-4-8-13(11)16(15(14)19)9-10-5-1-3-7-12(10)17(20)21/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYKNAFJCIFMHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)C2=O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367000 | |
Record name | 1H-Indole-2,3-dione, 1-[(2-nitrophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151383-69-6 | |
Record name | 1H-Indole-2,3-dione, 1-[(2-nitrophenyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.